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1,2,3-Propanetriol, cyclic ether with (2-methylphenyl)methanediol

vapor pressure volatility thermal processing stability

1,2,3-Propanetriol, cyclic ether with (2-methylphenyl)methanediol (CAS 1333-09-1), commonly designated Tolualdehyde Glyceryl Acetal (mixed isomers) or Tolyl Glycerin, is a synthetic cyclic acetal flavoring agent formed by the acid-catalyzed condensation of mixed tolualdehydes (o-, m-, p-) with glycerol. The commercial product is a mixture of six isomeric species: 2-(2-, 3-, and 4-methylphenyl)-5-hydroxy-1,3-dioxane and 2-(2-, 3-, and 4-methylphenyl)-5-hydroxymethyl-1,3-dioxolane.

Molecular Formula C11H18O5
Molecular Weight 230.26 g/mol
CAS No. 1333-09-1
Cat. No. B3046983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3-Propanetriol, cyclic ether with (2-methylphenyl)methanediol
CAS1333-09-1
Molecular FormulaC11H18O5
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(O)O.C(C(CO)O)O
InChIInChI=1S/C8H10O2.C3H8O3/c1-6-4-2-3-5-7(6)8(9)10;4-1-3(6)2-5/h2-5,8-10H,1H3;3-6H,1-2H2
InChIKeyWNARAGIYGCZQQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityslightly soluble in water;  soluble in organic solvents, most oils
miscible at room temperature (in ethanol)

1,2,3-Propanetriol Cyclic Ether with (2-Methylphenyl)methanediol (CAS 1333-09-1): Procurement-Ready Identity and Specification Summary


1,2,3-Propanetriol, cyclic ether with (2-methylphenyl)methanediol (CAS 1333-09-1), commonly designated Tolualdehyde Glyceryl Acetal (mixed isomers) or Tolyl Glycerin, is a synthetic cyclic acetal flavoring agent formed by the acid-catalyzed condensation of mixed tolualdehydes (o-, m-, p-) with glycerol . The commercial product is a mixture of six isomeric species: 2-(2-, 3-, and 4-methylphenyl)-5-hydroxy-1,3-dioxane and 2-(2-, 3-, and 4-methylphenyl)-5-hydroxymethyl-1,3-dioxolane [1]. It carries FEMA No. 3067, JECFA No. 867, CoE No. 46, and EU FL No. 06.012, and is listed under 21 CFR §172.515 for use as a synthetic flavoring substance in food [2]. It is a colorless, slightly viscous liquid with a faint bitter-almond odor, assigned to the fruity odor type [3]. The compound is not reported to occur in nature .

Why Tolualdehyde Glyceryl Acetal (CAS 1333-09-1) Cannot Be Replaced by Unsubstituted Benzaldehyde Glyceryl Acetal or Free Tolualdehydes in Flavor Formulation


Tolualdehyde glyceryl acetal occupies a distinct functional niche among bitter-almond flavorants that precludes simple substitution by its closest chemical analogs. Relative to free benzaldehyde (FEMA 2127), the glyceryl acetal form confers substantially reduced vapor pressure (~0.01 mmHg vs. ~1.27 mmHg at 25°C), translating to superior retention during thermal processing and extended shelf-life in baked and heated applications . Relative to benzaldehyde glyceryl acetal (FEMA 2129), the presence of the aromatic methyl substituent in the tolualdehyde-derived acetal imparts a spicier, less pungent-chemical aroma profile with a distinct fruity character that is explicitly preferred in chocolate, cherry, coconut, vanilla, and pistachio imitation flavors . Furthermore, this compound exists as a defined mixture of six positionally isomeric dioxane and dioxolane species with a specified EFSA-reported isomer ratio of approximately 40% 5-hydroxydioxane to 60% 5-hydroxymethyldioxolane [1], meaning that any putative substitute would require identical isomeric composition to reproduce the same organoleptic performance and regulatory standing.

Quantitative Head-to-Head Evidence: Tolualdehyde Glyceryl Acetal (CAS 1333-09-1) vs. Closest Flavorant Comparators


Vapor Pressure and Volatility: Tolualdehyde Glyceryl Acetal vs. Benzaldehyde — ~125-Fold Reduction in Headspace Partitioning

Tolualdehyde glyceryl acetal exhibits a measured vapor pressure of 0.0101 mmHg at 25°C, compared to benzaldehyde (FEMA 2127, CAS 100-52-7) at approximately 1.27 mmHg at 25°C [1]. This represents an approximately 125-fold reduction in volatility, directly translating to substantially lower evaporative losses during thermal food processing (baking, extrusion) and prolonged retention of the bitter-almond character in finished products.

vapor pressure volatility thermal processing stability flavor retention

Boiling Point and Thermal Endurance: Tolualdehyde Glyceryl Acetal vs. Benzaldehyde Glyceryl Acetal at Atmospheric Pressure

Per the JECFA specification monograph, tolualdehyde glyceryl acetal exhibits a boiling point of 292°C at 760 mmHg (and 160°C at 10 mmHg) [1], compared to benzaldehyde glyceryl acetal (FEMA 2129, CAS 1319-88-6), which has a reported boiling point of approximately 280°C at atmospheric pressure [2] or 152–154°C at 12 Torr [3]. The approximately 12°C higher atmospheric boiling point of the tolualdehyde-derived acetal offers a modest but measurable advantage for formulations exposed to high-temperature unit operations.

boiling point thermal stability baked goods confectionery processing

Organoleptic Differentiation: Spicy/Fruity Character of Tolualdehyde Glyceryl Acetal vs. Pungent-Chemical Profile of Benzaldehyde

The authoritative FEMA/industry reference explicitly states that tolualdehyde glyceryl acetal (FEMA 3067) 'is preferred over Benzaldehyde for many purposes, mostly on account of its more spicy and less pungent-chemical aroma' . Its odor is characterized as 'mild bitter almond' at 10.00% in dipropylene glycol with a fruity odor type , contrasting with benzaldehyde's strong, pungent bitter-almond profile and benzaldehyde glyceryl acetal's descriptor of 'very faint odor, barely reminiscent of Bitter Almond' . This provides a qualitatively distinct sensory space: tolualdehyde glyceryl acetal delivers recognizable almond character without the aggressive chemical sharpness of the free aldehyde.

organoleptic profile aroma quality flavor formulation bitter almond

Food-Category Usage Levels: Differentiated Dosing of Tolualdehyde Glyceryl Acetal vs. Benzaldehyde in Finished Food Products

FEMA-reported usage levels for tolualdehyde glyceryl acetal in finished food products are 0.08–6.0 mg/kg in beverages, 6.0–8.0 mg/kg in cold drinks/ice cream, and 12–15 mg/kg in candy and baked goods . In contrast, benzaldehyde (FEMA 2127) is typically applied at 4.1 mg/kg in soft drinks, 8.7 mg/kg in ice cream, 3 mg/kg in candy, and 30 mg/kg in baked goods . Notably, for candy applications, tolualdehyde glyceryl acetal is used at 12–15 mg/kg versus benzaldehyde at only 3 mg/kg, indicating a 4- to 5-fold higher dosing tolerance driven by the acetal's milder, less pungent character. Conversely, in baked goods, benzaldehyde can be dosed up to 30 mg/kg, approximately double the acetal's upper range, reflecting formulation flexibility dependent on desired intensity.

use level FEMA food categories formulation dosing regulatory compliance

Isomeric Composition Specification: Defined Dioxane-to-Dioxolane Ratio as a Batch Consistency and Regulatory Parameter

The EFSA/JECFA evaluation specifies that the isomeric composition of tolualdehyde glyceryl acetal consists of approximately 40% 5-hydroxydioxane and 60% 5-hydroxymethyldioxolane forms (across all o-, m-, p- positional isomers) [1]. This defined ratio distinguishes the product from benzaldehyde glyceryl acetal, which has a different inherent dioxane-to-dioxolane equilibrium owing to the absence of the aromatic methyl group [2]. The JECFA specification further requires a minimum assay of 95% (sum of o,m,p-isomers) with an acid value of ≤1 mg KOH/g, refractive index of 1.527–1.537, and specific gravity of 1.148–1.158 [3], providing a complete identity-and-purity fingerprint for procurement quality assurance.

isomer ratio specification quality control batch consistency EFSA

Regulatory Safety Clearance: Tolualdehyde Glyceryl Acetal Holds Multi-Jurisdictional Evaluated Status Within the Benzyl Derivatives Flavor Group

Tolualdehyde glyceryl acetal has been evaluated by JECFA at its 57th meeting (2001) with a conclusion of 'No safety concern at current levels of intake when used as a flavouring agent' and an ADI of 'Acceptable' [1]. It is included in the FEMA GRAS assessment of benzyl derivatives used as flavor ingredients (Food and Chemical Toxicology, 43, 1207) [2] and was evaluated by EFSA under Flavouring Group Evaluation 54 (FGE.54) with a status of 'Evaluated — No safety concern' [3]. Its MSDI-EU is 0.012 μg/capita/day and MSDI-USA is 1.00 μg/capita/day [4]. While benzaldehyde glyceryl acetal (FEMA 2129) and tolualdehydes (FEMA 3068) share comparable JECFA 'No safety concern' determinations [5], the specific toxicological dataset and exposure assessment underpinning each GRAS determination are substance-specific, meaning that regulatory acceptance of one acetal does not automatically extend to another without independent evaluation.

JECFA EFSA FEMA GRAS regulatory safety FGE.54

High-Value Application Scenarios for Tolualdehyde Glyceryl Acetal (CAS 1333-09-1) Rooted in Quantitative Differentiation Evidence


Thermally Processed Bakery and Confectionery Products Requiring Almond-Type Flavor Endurance

In baked goods (crackers, cookies, biscuits, cereal bars) and hard candy manufacturing where dough or syrup temperatures routinely reach 140–200°C, tolualdehyde glyceryl acetal's 292°C atmospheric boiling point and ~125-fold lower vapor pressure compared to free benzaldehyde [1] directly reduce evaporative flavor loss during oven baking, extrusion, or sugar boiling. At FEMA-recommended use levels of 12–15 mg/kg in candy and baked goods , the compound delivers persistent mild bitter-almond character without the pungent chemical sharpness that would otherwise dominate at equivalent benzaldehyde dosing. This scenario is evidenced by the quantitative volatility data in Section 3, Evidence Items 1 and 2.

Imitation Chocolate, Cherry, and Nut Flavor Formulations Requiring Spicy/Fruity Almond Nuance

For compound flavor formulations targeting imitation chocolate, cherry, coconut, vanilla, almond, and pistachio profiles, tolualdehyde glyceryl acetal is the explicitly preferred choice over benzaldehyde owing to its more spicy and less pungent-chemical aroma . At concentrations from less than 1 ppm up to 15 ppm in finished products , it provides the recognizable bitter-almond backbone while integrating synergistically with vanillin, benzaldehyde, and fruit esters without the aggressive top-note that free benzaldehyde imparts. This scenario is directly supported by the organoleptic differentiation evidence in Section 3, Evidence Item 3.

International Food and Beverage Products Requiring Multi-Jurisdictional Flavor Regulatory Clearance

For food products destined for EU, US, and Codex-aligned markets, tolualdehyde glyceryl acetal carries evaluated status from JECFA (No safety concern, 2001), EFSA (FGE.54 — No safety concern), and FEMA GRAS, with an extremely low European MSDI of 0.012 μg/capita/day [2][3]. This favorable multi-jurisdictional profile, combined with its listing under 21 CFR §172.515 and EU FL No. 06.012, minimizes regulatory risk during product registration. The defined isomer ratio specification of 40% 5-hydroxydioxane / 60% 5-hydroxymethyldioxolane further supports batch-to-batch consistency for quality documentation. This scenario is grounded in the regulatory and specification evidence in Section 3, Evidence Items 5 and 6.

Fragrance Compositions Requiring Almond Substantivity at Low Concentrations

For fine fragrance and functional fragrance (home care, personal care) applications, tolualdehyde glyceryl acetal is recommended at levels up to 0.5000% in the fragrance concentrate [4], delivering a fruity, mild bitter-almond note with prolonged substantivity. Its logP of 0.47 and moderate water solubility (~1.47 g/L predicted) [5] provide balanced partitioning that supports fragrance longevity in hydroalcoholic and emulsion-based products. This scenario extends the compound's utility beyond food into the fragrance sector, supported by the physicochemical property data and organoleptic evidence presented in Section 3.

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